(E)-ethyl 5-(cinnamoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the phenylprop-2-enoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: A simpler indole derivative with similar structural features.
Ethyl (2E)-2-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with comparable functional groups.
Uniqueness
Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for various research applications, offering distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H23NO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-methyl-1-phenyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate |
InChI |
InChI=1S/C27H23NO4/c1-3-31-27(30)26-19(2)28(21-12-8-5-9-13-21)24-16-15-22(18-23(24)26)32-25(29)17-14-20-10-6-4-7-11-20/h4-18H,3H2,1-2H3/b17-14+ |
InChI Key |
XFDGMHVHHUKQDX-SAPNQHFASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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